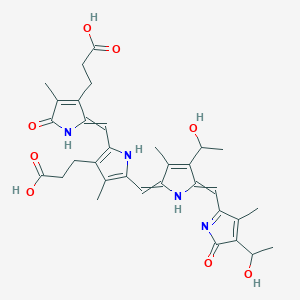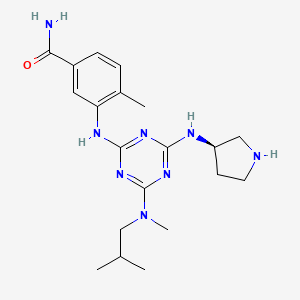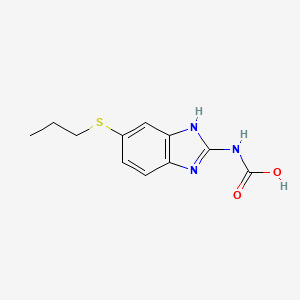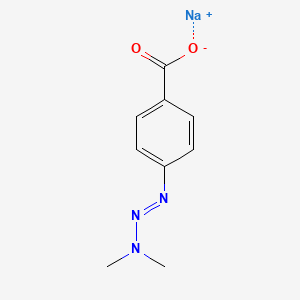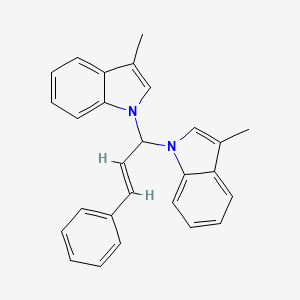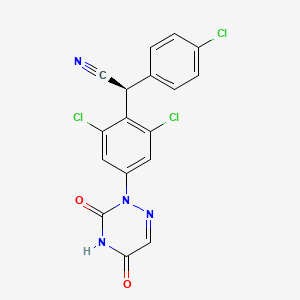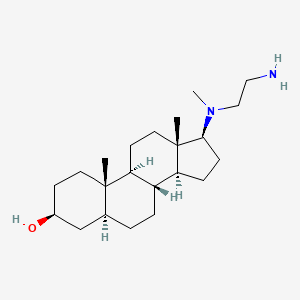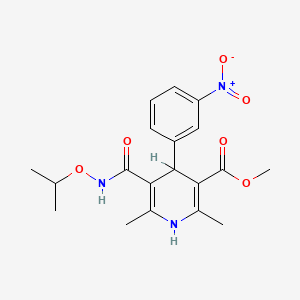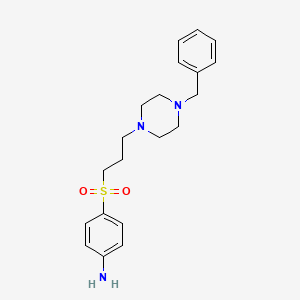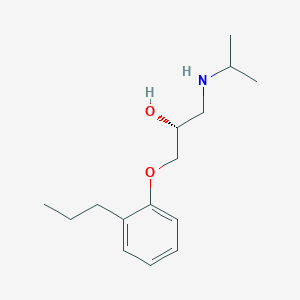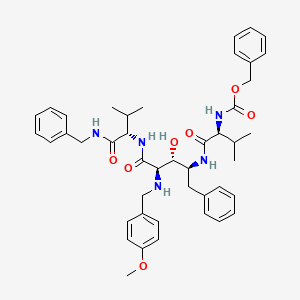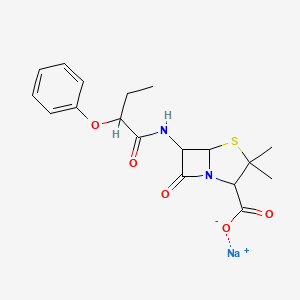
1-Phenoxy-1,1-bis(p-hydroxyphenyl)ethane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Phenoxy-1,1-bis(p-hydroxyphenyl)ethane is a chemical compound with the molecular formula C20H18O3 It is known for its unique structure, which includes a phenoxy group and two p-hydroxyphenyl groups attached to an ethane backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenoxy-1,1-bis(p-hydroxyphenyl)ethane typically involves the reaction of phenol with p-hydroxyacetophenone in the presence of a catalyst such as acetic acid. The reaction is carried out at a temperature range of 65-75°C while stirring and introducing nitrogen to the reaction vessel. The reaction proceeds with the removal of water, and the conversion rate of p-hydroxyacetophenone is monitored until it exceeds 80%. The reaction mixture is then cooled, and the product is isolated by vacuum filtration .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
1-Phenoxy-1,1-bis(p-hydroxyphenyl)ethane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, such as alcohols.
Substitution: The phenolic hydroxyl groups can participate in substitution reactions, leading to the formation of ethers, esters, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various ethers or esters.
科学研究应用
1-Phenoxy-1,1-bis(p-hydroxyphenyl)ethane has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives may have biological activity and can be studied for potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It can be used in the production of polymers, resins, and other industrial materials.
作用机制
The mechanism of action of 1-Phenoxy-1,1-bis(p-hydroxyphenyl)ethane involves its interaction with molecular targets such as enzymes or receptors. The phenolic hydroxyl groups can form hydrogen bonds or participate in other interactions with biological molecules, influencing various biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
1,2-(bis-phenoxy)ethane: This compound has a similar structure but with two phenoxy groups attached to an ethane backbone.
1,1,1-tri(4-hydroxyphenyl)ethane: This compound has three p-hydroxyphenyl groups attached to an ethane backbone.
Uniqueness
1-Phenoxy-1,1-bis(p-hydroxyphenyl)ethane is unique due to its specific arrangement of phenoxy and p-hydroxyphenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
属性
CAS 编号 |
861011-04-3 |
|---|---|
分子式 |
C20H18O3 |
分子量 |
306.4 g/mol |
IUPAC 名称 |
4-[1-(4-hydroxyphenyl)-1-phenoxyethyl]phenol |
InChI |
InChI=1S/C20H18O3/c1-20(15-7-11-17(21)12-8-15,16-9-13-18(22)14-10-16)23-19-5-3-2-4-6-19/h2-14,21-22H,1H3 |
InChI 键 |
BUQYAIRCVUBDGZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=C(C=C1)O)(C2=CC=C(C=C2)O)OC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


